2-(1,2,4-Oxadiazol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-2-1-4-6-3-8-7-4/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNUEJIJYDLYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 1,2,4 Oxadiazol 3 Yl Acetonitrile and Its Derivatives
Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole heterocycle has been a subject of extensive research since its first synthesis in 1884. chim.it Methodologies are generally categorized into two primary strategies: cyclization reactions involving amidoxime (B1450833) precursors and 1,3-dipolar cycloadditions of nitrile oxides.
The most widely employed method for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives. chim.itnih.gov This approach can be considered a [4+1] strategy, where the four-atom C-N-O-H fragment is provided by the amidoxime and the final carbon atom comes from the carbonyl compound. chim.it The process typically involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov
The reaction can be performed in a two-step sequence, where the O-acylamidoxime is isolated, or as a one-pot procedure. nih.govmdpi.com Carboxylic acids are often activated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). chim.itnih.gov Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used directly. nih.govnih.gov
The final cyclization of the O-acylamidoxime intermediate is typically promoted by heat or base. nih.gov Various bases have been utilized to facilitate this step under milder conditions, including tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and superbase systems like MOH/DMSO (where M = Li, Na, K). chim.itnih.gov
Table 1: Selected Reagents and Conditions for Amidoxime-Mediated 1,2,4-Oxadiazole Synthesis
| Acylating Agent | Coupling/Activating Agent | Cyclization Conditions | Solvent | Reference |
| Carboxylic Acids | EDC.HCl | 110 °C | Dichloromethane | nih.gov |
| Carboxylic Acids | Carbonyldiimidazole (CDI) | Room Temperature | NaOH/DMSO | nih.gov |
| Acyl Chlorides | - | Room Temperature | Cs₂CO₃/MeCN | mdpi.com |
| Acyl Chlorides | Pyridine | Reflux | Pyridine | nih.gov |
| Carboxylic Acids | ortho-NosylOXY / DIPEA | 100 °C (Microwave) | Acetonitrile (B52724) | niscpr.res.in |
| Dicarboxylic Acid Anhydrides | - | Room Temperature | KOH/DMSO | mdpi.com |
The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, represents a [3+2] approach to the 1,2,4-oxadiazole ring. chim.it This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chim.itnih.gov Nitrile oxides are typically unstable and are generated in situ from precursors such as hydroximoyl chlorides (via dehydrochlorination with a base) or α-nitroketones (via dehydration). mdpi.comorganic-chemistry.org
A significant challenge in this pathway is the relatively low reactivity of the carbon-nitrogen triple bond in the nitrile dipolarophile. nih.gov This can lead to low yields and competing side reactions, most notably the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides). nih.govmdpi.com To overcome these limitations, catalysts have been employed to activate the nitrile component. Platinum(IV) complexes have been shown to catalyze the cycloaddition under mild conditions. nih.govmdpi.com More recently, iron(III) nitrate (B79036) has been utilized in a method that generates the nitrile oxide from an alkyne and simultaneously activates the nitrile for cycloaddition. organic-chemistry.orgthieme-connect.com
Table 2: Examples of Nitrile Oxide Cycloaddition for 1,2,4-Oxadiazole Synthesis
| Nitrile Oxide Precursor | Nitrile Component | Catalyst/Conditions | Key Feature | Reference |
| Chlorinated Benzaldoximes | 5-Cyanouracil | Basic conditions, RT | Synthesis of bioactive uracil (B121893) derivatives | mdpi.com |
| Alkynes (via α-nitroketone) | Various Nitriles | Fe(NO₃)₃, 100 °C | Dual role of iron nitrate as nitration and activating agent | thieme-connect.com |
| Hydroximoyl Chlorides | Various Nitriles | Platinum(IV) complex | Catalytic activation of the nitrile under mild conditions | mdpi.com |
Targeted Synthesis of 2-(1,2,4-Oxadiazol-3-yl)acetonitrile Scaffolds
The synthesis of the specific this compound scaffold can be achieved by applying the general methodologies described above with appropriately chosen starting materials. The key is the introduction of the cyanomethyl (-CH₂CN) group at the C3 position of the oxadiazole ring.
One primary route involves using cyanoacetamidoxime as the amidoxime precursor. This compound can be reacted with a variety of carboxylic acids or their derivatives to install different substituents at the C5 position of the 1,2,4-oxadiazole ring. For example, reaction with an activated benzoic acid would yield 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetonitrile.
Alternatively, an amidoxime can be reacted with a derivative of cyanoacetic acid. For instance, reacting benzamidoxime (B57231) with an activated form of cyanoacetic acid would produce the same product, 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetonitrile. This highlights the flexibility of the amidoxime-mediated route.
A closely related structure, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine (B2830439), was synthesized via the condensation of an amidoxime with an orthoester in acetic acid at room temperature, indicating that various C3-substituted analogues can be accessed through tailored synthetic design. nih.gov Multistep syntheses on solid supports, such as DNA-conjugates, have also been developed, demonstrating a four-step process: nitrile to amidoxime conversion, O-acylation, and subsequent cyclodehydration to form diverse 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This methodology could be adapted for the synthesis of a library of this compound analogues by starting with DNA-conjugated nitriles. nih.gov
Utility of Acetonitrile as a C2N Synthon in Oxadiazole Synthesis
Acetonitrile is not only a common solvent but also a versatile C2N synthon in organic synthesis due to the reactivity of its methyl and nitrile groups. researchgate.netmdpi.com The methyl protons are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation to form a nucleophilic ⁻CH₂CN anion, while cleavage of the C-H or C-C bond can generate •CH₂CN or •CN radicals. researchgate.netmdpi.com
In the context of 1,2,4-oxadiazole synthesis, acetonitrile can serve as the nitrile component in [2+3] cycloaddition reactions with in situ-generated nitrile oxides. thieme-connect.com Its use as both reagent and solvent can drive the reaction towards the desired product. Furthermore, an efficient catalytic system using PTSA-ZnCl₂ facilitates the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles directly from amidoximes and organic nitriles, where acetonitrile or its derivatives can provide the C5 carbon and its substituent. organic-chemistry.org Aryl acetonitrile derivatives have also been used as umpolung-type synthons of aryl carbonyl functionalities, reacting with heteroaryl halides and subsequent oxidation to form ketones, a strategy that showcases the versatility of the acetonitrile scaffold. nih.gov
Catalytic and Green Chemistry Aspects in 1,2,4-Oxadiazole Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The synthesis of 1,2,4-oxadiazoles has benefited significantly from the application of green chemistry principles, focusing on catalysis, alternative energy sources, and waste reduction. mdpi.comresearchgate.net
Catalysis plays a pivotal role in improving the efficiency and sustainability of oxadiazole synthesis. Metal-free catalysts, such as graphene oxide (GO), have been employed for the one-pot synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and aldehydes. nih.gov GO exhibits dual catalytic activity, acting as both an acid catalyst and an oxidant in the cyclization process. nih.gov Other catalysts, including PTSA-ZnCl₂, facilitate reactions under mild conditions. organic-chemistry.org
Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. nih.govresearchgate.net One-pot reactions of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions provide 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org The use of greener solvents like water and ethanol, or performing reactions under solvent-free "grinding" conditions, further enhances the environmental profile of these syntheses. mdpi.comresearchgate.net A photoredox-catalyzed [3+2]-cycloaddition using visible light and an organic dye has also been reported, offering an efficient and green pathway to the oxadiazole core. mdpi.com
Table 3: Green Synthetic Approaches to 1,2,4-Oxadiazoles
| Method | Catalyst/Reagent | Energy Source | Solvent | Key Advantage | Reference |
| One-pot MCR | Graphene Oxide (GO) | Conventional Heating | Ethanol | Metal-free, dual-role catalyst | nih.gov |
| Amidoxime + Nitrile | PTSA-ZnCl₂ | Conventional Heating | - | Mild and efficient | organic-chemistry.org |
| Amidoxime + Acyl Halide | Magnesia-supported Na₂CO₃ | Microwave | Solvent-free | Rapid, solvent-free | researchgate.net |
| Nitrile + Hydroxylamine + Meldrum's Acid | - | Microwave | Solvent-free | High yields, short reaction time | organic-chemistry.org |
| [3+2] Cycloaddition | Organic Dye (Photoredox) | Visible Light | Acetonitrile | Uses visible light, "green" conditions | mdpi.com |
Process Development and Optimization for Scalable Synthesis of this compound Analogues
Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. For the synthesis of this compound analogues, several factors are critical for process development and optimization.
The choice of synthetic route is paramount. One-pot procedures are generally preferred for large-scale operations as they minimize intermediate isolation steps, reducing solvent usage, waste generation, and processing time. nih.gov Reagent selection is also crucial. For example, while TBAF is an effective catalyst for the cyclodehydration of O-acylamidoximes, its corrosive nature can be problematic for large-scale steel reactors, necessitating the exploration of alternative, non-corrosive bases. chim.it
Purification methods must be scalable. While chromatography is common in the lab, it is often impractical and expensive on an industrial scale. Developing protocols that yield a product pure enough to be isolated by crystallization or distillation is highly desirable.
Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential to maximize yield, throughput, and product quality while minimizing energy consumption and side-product formation. The development of robust and scalable synthetic schemes, often detailed in patent literature, provides a foundation for producing these compounds on a larger scale. google.com For instance, a process involving the Mitsunobu reaction between an alcohol and a phenol (B47542) followed by subsequent elaboration to the oxadiazole ring has been described for complex analogues, indicating that multi-step sequences can be designed for scalability. google.com
Mechanistic Investigations and Reactivity of 2 1,2,4 Oxadiazol 3 Yl Acetonitrile
Reaction Pathways of the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by a low level of aromaticity and a labile O-N bond. psu.edu These features make the ring susceptible to various transformations, primarily through thermal or photochemical rearrangements, leading to the formation of more stable heterocyclic systems. psu.educhim.it
Key reactivity characteristics of the 1,2,4-oxadiazole nucleus include:
Electrophilic Carbons: The C(3) and C(5) positions of the ring exhibit electrophilic character. psu.edu
Nucleophilic Nitrogen: The pyridine-like N(4) atom is weakly basic and can act as a nucleophilic site. psu.edu
Labile O-N Bond: The weakness of the O(1)-N(2) bond is a primary driver for the ring's tendency to undergo cleavage and rearrangement. psu.educhim.it
One of the most significant reaction pathways for 1,2,4-oxadiazoles is the Boulton-Katritzky Rearrangement (BKR) . psu.educhim.it This thermal rearrangement involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C(3) position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This attack, followed by the cleavage of the weak O-N bond, results in the formation of a new, often more stable, heterocyclic system. chim.it For a molecule like 2-(1,2,4-oxadiazol-3-yl)acetonitrile, a suitably modified side chain could potentially engage in such a rearrangement to yield different heterocyclic products. chim.itnih.gov
The general reactivity of the ring is a consequence of several factors, including the ambiphilic nature of the N(2) atom, the ability of the ring oxygen to function as an effective internal leaving group, and the potential for side-chain participation in intramolecular processes. psu.edu
Transformations Involving the Acetonitrile (B52724) Functionality
The acetonitrile moiety (-CH₂CN) attached to the C(3) position of the oxadiazole ring introduces its own set of reactive pathways, primarily centered around the acidity of the α-carbon and the chemistry of the nitrile group itself.
The methylene (B1212753) (-CH₂) group, positioned between the electron-withdrawing 1,2,4-oxadiazole ring and the nitrile group, possesses acidic protons. nih.gov Deprotonation of this α-carbon by a base generates a stabilized carbanion. nih.gov This nucleophilic carbanion is a key intermediate for forming new carbon-carbon bonds. msu.eduyoutube.com
A notable example involves the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with potassium cyanide (KCN). nih.govbeilstein-journals.org The initial Sₙ2 reaction forms a cyanomethyloxadiazole intermediate. nih.gov The acidic hydrogen on the α-carbon of this intermediate is then abstracted by another cyanide anion, generating a carbanion. nih.gov This carbanion can then act as a nucleophile, undergoing substitution reactions with additional molecules of the starting chloromethyl-oxadiazole to yield di- and tri-substituted acetonitrile products. nih.govbeilstein-journals.org
Table 1: Stepwise α-Carbon Substitution Reaction
| Step | Reactants | Key Intermediate | Product |
|---|---|---|---|
| 1 | 5-(chloromethyl)-1,2,4-oxadiazole (B2962313) + KCN | 2-(1,2,4-oxadiazol-5-yl)acetonitrile | - |
| 2 | 2-(1,2,4-oxadiazol-5-yl)acetonitrile + CN⁻ | α-cyano carbanion | - |
| 3 | α-cyano carbanion + 5-(chloromethyl)-1,2,4-oxadiazole | - | Di-(1,2,4-oxadiazol-5-yl)acetonitrile |
This reactivity highlights the utility of the α-carbon as a handle for further molecular elaboration, analogous to the enolate chemistry of carbonyl compounds. msu.edulibretexts.org
An unusual and significant reaction involving the acetonitrile functionality is a non-reductive decyanation. This process involves the removal of the nitrile group without the use of typical reducing agents like alkali metals or hydrides. beilstein-journals.orgnih.gov
In the synthesis of tris(1,2,4-oxadiazol-5-yl)acetonitriles from the reaction of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with KCN, a remarkable transformation was observed upon increasing the reaction temperature to 100 °C. beilstein-journals.org Instead of the expected trisubstituted acetonitrile, the major products were 1,2,4-oxadiazole-substituted propanes, which result from the decyanation of the acetonitrile intermediate. beilstein-journals.org
This transformation is proposed to proceed through a unique pathway facilitated by KCN in the presence of in situ-formed HCN. nih.govbeilstein-journals.org The mechanism is believed to involve the extrusion of cyanogen, although it was not detected or isolated. beilstein-journals.org This represents a novel method for converting a nitrile group into an alkane moiety, particularly for complex trisubstituted acetonitriles bearing a 1,2,4-oxadiazole ring. beilstein-journals.org
Intramolecular Rearrangements and Cyclizations
The structure of this compound is amenable to intramolecular rearrangements, primarily driven by the inherent tendency of the 1,2,4-oxadiazole ring to transform into more stable heterocycles. psu.edu As discussed previously, the Boulton-Katritzky Rearrangement is a prime example of such a process. chim.it
Research on related systems, such as N-(1,2,4-oxadiazol-3-yl)-hydrazones, has demonstrated that a three-atom side-chain with an NNC sequence linked at the C(3) position can undergo thermal rearrangement to produce 1,2,4-triazole (B32235) derivatives. nih.gov This confirms that the side chain at the C(3) position is critically involved in the rearrangement of the oxadiazole core. nih.gov While the simple acetonitrile side chain (-CH₂CN) does not possess the necessary nucleophilic atoms to participate in a classic BKR, modifications to this side chain could open pathways for such intramolecular cyclizations.
Influence of Substituents on Reaction Selectivity and Efficiency
Substituents on either the 1,2,4-oxadiazole ring or the acetonitrile side chain can significantly influence the molecule's reactivity, reaction rates, and the selectivity of product formation.
Kinetic studies on the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-1,2,4-oxadiazoles have shown that the nature of the substituent at the C(5) position of the oxadiazole ring affects the reaction rate. rsc.org For instance, 5-alkyl-substituted compounds were found to rearrange more slowly than the parent compound with a hydrogen at C(5). rsc.org This effect is attributed to the influence of the 5-substituent on the leaving group ability of the substituent–C(5)–O system during the rearrangement process. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazole |
| Potassium Cyanide (KCN) |
| Di-(1,2,4-oxadiazol-5-yl)acetonitrile |
| Tris(1,2,4-oxadiazol-5-yl)acetonitrile |
| Hydrogen Cyanide (HCN) |
| Cyanogen |
| N-(1,2,4-oxadiazol-3-yl)-hydrazone |
| 1,2,4-triazole |
| (Z)-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole |
Advanced Characterization and Structural Elucidation of 2 1,2,4 Oxadiazol 3 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. ijrpr.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.net For 2-(1,2,4-Oxadiazol-3-yl)acetonitrile and its derivatives, ¹H, ¹³C, and two-dimensional NMR techniques are indispensable for unambiguous structure assignment. nih.govstmjournals.com
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For the parent compound, this compound, the spectrum is expected to be relatively simple, showing two key signals.
A singlet corresponding to the two methylene (B1212753) (-CH₂) protons.
A singlet for the single proton attached to the C5 carbon of the 1,2,4-oxadiazole (B8745197) ring.
The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent nitrile and oxadiazole functionalities. For substituted derivatives, the ¹H NMR spectra become more complex, providing valuable information about the nature and position of the substituents. For instance, in 3-phenyl-1,2,4-oxadiazole, the H-5 proton of the oxadiazole ring appears at approximately δ 8.70 ppm, while the phenyl protons resonate in the aromatic region. scispace.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- | 3.5 - 4.5 | Singlet (s) |
| C5-H | 8.5 - 9.0 | Singlet (s) |
Table 2: Exemplary ¹H NMR Data for 1,2,4-Oxadiazole Derivatives
| Compound | Key Proton Signals (δ, ppm) | Solvent | Source |
| 3,5-Diphenyl-1,2,4-oxadiazole | 8.10-8.08 (d, 2H), 7.77-7.75 (d, 2H), 7.61-7.58 (t, 1H), 7.49-7.41 (m, 5H) | CDCl₃ | niscpr.res.in |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | 8.60 (s, 1H), 8.09 (dd, 1H), 7.98 (m, 2H), 7.93 (d, 1H), 7.58 (m, 2H), 3.16 (m, 1H), 2.99 (m, 2H), 2.52 (q, 2H) | CD₃OD | nih.gov |
This table is interactive. Click on the headers to sort the data.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, four signals are expected in the ¹³C NMR spectrum, corresponding to the methylene carbon, the nitrile carbon, and the two carbons of the oxadiazole ring (C3 and C5). The chemical shifts of the oxadiazole ring carbons are particularly characteristic, typically appearing far downfield (155-180 ppm). scispace.comresearchgate.net Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are sensitive to the electronic effects of the substituents. researchgate.net
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂- | 20 - 30 |
| -C≡N | 115 - 120 |
| C3 (Oxadiazole) | 165 - 175 |
| C5 (Oxadiazole) | 170 - 180 |
Table 4: Exemplary ¹³C NMR Data for 1,2,4-Oxadiazole Derivatives
| Compound | Key Carbon Signals (δ, ppm) | Solvent | Source |
| 3,5-Diphenyl-1,2,4-oxadiazole | 164.2, 157.5, 133.2, 131.3, 129.7, 128.9, 128.7, 127.0 | CDCl₃ | niscpr.res.in |
| 3-(p-Tolyl)-5-methyl-1,2,4-oxadiazole | 175.7 (C5), 168.2 (C3), 141.5, 129.5, 127.7, 124.2, 21.5, 11.9 | CDCl₃ | scispace.com |
| 3-(m-Chlorophenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thione | 187.30 (C=S), 157.68 (C=N) | CDCl₃ | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing definitive structural connectivity.
COSY experiments would confirm the coupling between adjacent protons, although for the parent compound with isolated spin systems, it would be of limited use.
HSQC is used to correlate proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a correlation between the methylene proton signal and the methylene carbon signal, as well as between the oxadiazole C5-H proton and the C5 carbon.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. ijrpr.comfarmaciajournal.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band of medium intensity in the region of 2260–2240 cm⁻¹. nih.gov Other important vibrations include the C=N stretching of the oxadiazole ring around 1620 cm⁻¹, C-H stretching of the methylene group just below 3000 cm⁻¹, and various ring stretching vibrations (C-O, N-O) at lower wavenumbers. niscpr.res.in
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H (in -CH₂-) | Stretching | 2900 - 3000 | Medium |
| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |
| C=N (Oxadiazole) | Stretching | 1610 - 1650 | Medium-Strong |
| C-O, N-O (Ring) | Stretching | 1000 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.govresearchgate.net For this compound (C₄H₃N₃O), the calculated monoisotopic mass is 109.0276 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 110.0354, confirming the molecular formula with high confidence (typically within 5 ppm). nih.govrsc.org
In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov Under techniques like electron ionization (EI), the molecule breaks apart in a predictable manner. The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the weak N-O bond, followed by further ring rupture. nih.govresearchgate.net
Plausible Fragmentation Pathways:
Cleavage of the C-C bond between the methylene group and the ring to give a [CH₂CN]⁺ fragment.
Loss of the acetonitrile (B52724) side chain.
Rupture of the oxadiazole ring, leading to characteristic fragments such as nitrile ions or other small radical cations.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.
Table 6: Representative Crystallographic Data for a Hypothetical 1,2,4-Oxadiazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 10.234 |
| c (Å) | 12.678 |
| β (°) | 98.76 |
| Volume (ų) | 1090.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Precise Bond Lengths and Angles
The geometry of the 1,2,4-oxadiazole ring and its substituents is defined by a set of characteristic bond lengths and angles. Based on X-ray diffraction studies of various 1,2,4-oxadiazole derivatives, the bond distances within the heterocyclic ring are well-established. These studies reveal a degree of electron delocalization within the ring, influencing the bond orders and lengths.
For a typical 3-substituted 1,2,4-oxadiazole, the bond lengths and angles can be approximated as shown in the table below. It is important to note that these values can be influenced by the nature of the substituents on the ring. The connection of the acetonitrile group at the C3 position involves a C-C single bond between the oxadiazole ring and the methylene carbon of the acetonitrile moiety. The acetonitrile group itself has characteristic bond lengths for the C-C and C≡N bonds.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| O1-C5 | ~1.35 | Bond length between the oxygen and C5 of the oxadiazole ring. |
| C5-N4 | ~1.30 | Bond length between C5 and N4 of the oxadiazole ring. |
| N4-C3 | ~1.38 | Bond length between N4 and C3 of the oxadiazole ring. |
| C3-N2 | ~1.31 | Bond length between C3 and N2 of the oxadiazole ring. |
| N2-O1 | ~1.41 | Bond length between N2 and O1 of the oxadiazole ring. |
| C3-C(acetonitrile) | ~1.49 | Bond length between C3 of the oxadiazole and the methylene carbon. |
| C-C(acetonitrile) | ~1.46 | Bond length of the C-C bond in the acetonitrile group. |
| C≡N(acetonitrile) | ~1.14 | Bond length of the carbon-nitrogen triple bond. |
| ∠ O1-C5-N4 | ~105 | Internal angle at C5 of the oxadiazole ring. |
| ∠ C5-N4-C3 | ~108 | Internal angle at N4 of the oxadiazole ring. |
| ∠ N4-C3-N2 | ~110 | Internal angle at C3 of the oxadiazole ring. |
| ∠ C3-N2-O1 | ~104 | Internal angle at N2 of the oxadiazole ring. |
| ∠ N2-O1-C5 | ~113 | Internal angle at O1 of the oxadiazole ring. |
| ∠ N4-C3-C(acetonitrile) | ~125 | External angle at C3. |
| ∠ N2-C3-C(acetonitrile) | ~125 | External angle at C3. |
| ∠ C3-C-C(acetonitrile) | ~111 | Angle at the methylene carbon. |
| ∠ C-C≡N(acetonitrile) | ~178 | Angle of the nitrile group, typically close to linear. |
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the oxadiazole ring and the acetonitrile group (the C3-C(acetonitrile) bond). The planarity of the 1,2,4-oxadiazole ring is a common feature in its derivatives. The key variable is the torsion angle defined by the atoms N4-C3-C-C of the acetonitrile side chain.
Computational studies on similar small molecules suggest that the energy barrier to rotation around this bond is relatively low, allowing for a range of conformations in the gas phase or in solution. However, in the solid state, the conformation is locked by crystal packing forces. The preferred conformation will seek to minimize steric hindrance between the acetonitrile group and the atoms of the oxadiazole ring. It is likely that the acetonitrile side chain will be oriented to lie roughly in the plane of the oxadiazole ring to maximize conjugation or to facilitate intermolecular interactions, although out-of-plane conformations are also possible.
Intermolecular Interactions in Crystal Lattices
The way molecules of this compound and its derivatives arrange themselves in a crystal is dictated by a variety of intermolecular forces. These interactions are fundamental to the stability of the crystal lattice and can influence the physical properties of the compound.
Hydrogen Bonding: Although this compound itself does not possess strong hydrogen bond donors, the nitrogen atoms of the oxadiazole ring and the nitrile group are potential hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (like water or alcohols), or in derivatives containing groups like -OH or -NH2, hydrogen bonds of the type O-H···N or N-H···N would be expected to be a dominant feature in the crystal packing. The methylene group of the acetonitrile moiety can also act as a weak C-H donor, forming C-H···N or C-H···O interactions.
π-π Stacking: The 1,2,4-oxadiazole ring is an aromatic heterocycle and can participate in π-π stacking interactions. researchgate.net These interactions can occur between the oxadiazole rings of adjacent molecules, often in a parallel-displaced or T-shaped arrangement. researchgate.net A survey of the Cambridge Structural Database reveals numerous instances of both (oxadiazole)···(oxadiazole) and (oxadiazole)···(other aromatic ring) stacking in the crystal structures of 1,2,4-oxadiazole derivatives. researchgate.net The distances and geometries of these interactions are characteristic of stabilizing π-π stacking forces. researchgate.net
The table below summarizes the types of intermolecular interactions that are likely to be observed in the crystal structures of this compound and its derivatives.
| Interaction Type | Potential Donor/Acceptor Groups | Significance in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | N(oxadiazole), N(nitrile) as acceptors; C-H as weak donor. In derivatives, any O-H or N-H groups would be strong donors. | Plays a significant role in directing the crystal packing, especially in the presence of strong donors. |
| π-π Stacking | 1,2,4-Oxadiazole ring. | Contributes to the overall stability of the crystal lattice by maximizing favorable aromatic interactions. |
| Dipole-Dipole Interactions | Polar C-O, C=N, and C≡N bonds. | The inherent polarity of the molecule will lead to dipole-dipole interactions that influence the molecular arrangement. |
| van der Waals Forces | Overall molecular surface. | Provide a general cohesive force that contributes to the stability of the crystal. |
Theoretical and Computational Chemistry Studies of 2 1,2,4 Oxadiazol 3 Yl Acetonitrile
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric properties of molecules. For 2-(1,2,4-Oxadiazol-3-yl)acetonitrile, DFT calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.
Once the geometry is optimized, a variety of electronic properties can be determined. Key among these are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.
Furthermore, DFT is used to generate molecular electrostatic potential (MESP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the nitrile group, indicating these as potential sites for electrophilic attack.
Illustrative Data Table for DFT Calculations This table represents typical data obtained from a DFT study (e.g., at the B3LYP/6-311G(d,p) level of theory) and is for illustrative purposes only.
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy | -435.1234 | Hartree |
| HOMO Energy | -8.54 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 7.31 | eV |
Quantum Chemical Calculations for Structure-Reactivity Relationships
Building upon the electronic structure data from DFT, quantum chemical calculations are employed to derive a set of descriptors that quantify the reactivity of this compound. These "global reactivity descriptors" provide insight into the molecule's behavior in chemical reactions.
Commonly calculated descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.
Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment (ω = χ² / 2η). jmaterenvironsci.com
In addition to these global descriptors, local reactivity can be predicted using Fukui functions . These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of reactions. jmaterenvironsci.com For this compound, this analysis would pinpoint the most reactive sites on both the oxadiazole ring and the acetonitrile (B52724) substituent.
Illustrative Table of Global Reactivity Descriptors This table shows example values derived from HOMO/LUMO energies and is for illustrative purposes only.
| Descriptor | Formula | Illustrative Value | Unit |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 8.54 | eV |
| Electron Affinity (A) | -ELUMO | 1.23 | eV |
| Electronegativity (χ) | (I+A)/2 | 4.885 | eV |
| Chemical Hardness (η) | (I-A)/2 | 3.655 | eV |
| Chemical Softness (S) | 1/η | 0.274 | eV-1 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.
The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors. mdpi.comucm.es This method is typically used in conjunction with a DFT functional and a suitable basis set (e.g., B3LYP/6-311++G(2d,p)). nih.gov Calculations are performed on the optimized molecular geometry. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
δsample = σTMS - σsample
Solvent effects are often crucial for accurate predictions and can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps to validate the proposed structure of this compound.
Illustrative Table of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table shows a hypothetical comparison for key carbon atoms in the structure. Experimental values are needed for actual comparison.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
|---|---|---|
| C (Oxadiazole, C3) | 168.5 | N/A |
| C (Oxadiazole, C5) | 175.2 | N/A |
| CH₂ (Acetonitrile) | 15.8 | N/A |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides the means to explore the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) is a first-order saddle point on the PES, representing the highest energy point along a reaction coordinate. Locating the precise geometry and energy of a transition state is critical for understanding a reaction's feasibility and kinetics. Algorithms like the Berny algorithm are used to optimize TS structures. Once located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By calculating the activation energies for various possible pathways, computational models can predict the most likely reaction mechanism. This approach could be used to study, for example, the hydrolysis of the oxadiazole ring or addition reactions at the nitrile group of this compound. nih.govarxiv.org
Illustrative Table of a Modeled Reaction Step This table shows hypothetical energy data for a reaction involving the target compound.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + H₂O) | 0.0 |
| Transition State | +25.4 |
| Intermediate | -5.2 |
Applications in Organic Synthesis and Materials Science
2-(1,2,4-Oxadiazol-3-yl)acetonitrile as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that offers multiple reaction sites for synthetic chemists. The versatility of this compound stems from the distinct reactivity of its two key components: the 1,2,4-oxadiazole (B8745197) ring and the acetonitrile (B52724) side chain. The oxadiazole ring is an electron-poor azole, and its electron-withdrawing nature influences the reactivity of the adjacent acetonitrile group. rjptonline.org
The primary reactive centers of this compound are:
The Nitrile Group (-C≡N): This group can undergo a variety of transformations, including hydrolysis to form carboxylic acids, reduction to primary amines, and cycloaddition reactions to generate other heterocyclic systems.
The α-Methylene Group (-CH₂-): The protons on the carbon adjacent to the nitrile and the oxadiazole ring are acidic. This makes the methylene (B1212753) group a potent C-nucleophile suitable for alkylation, acylation, and condensation reactions.
The 1,2,4-Oxadiazole Ring: While generally stable, the ring can participate in reactions or be modified, although this often requires more forcing conditions. Its aromatic nature and defined geometry make it a useful rigid linker in larger molecules.
The combination of these features allows this compound to be used as a foundational element for constructing a diverse array of organic compounds. lifechemicals.com
Derivatization and Functionalization Strategies for Novel Compounds
The functional groups present in this compound allow for numerous derivatization strategies to produce novel compounds. These strategies can target either the acetonitrile side chain or, less commonly, the oxadiazole ring itself.
Functionalization of the Acetonitrile Moiety: The acetonitrile group is the most common site for derivatization. The activated methylene protons facilitate reactions with various electrophiles, while the nitrile group itself can be transformed into several other functional groups. For example, the nitrogen of the piperidine (B6355638) ring in a related 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core has been functionalized with different alkyl or benzyl (B1604629) groups to generate a library of new derivatives. nih.gov
Below is a table summarizing potential derivatization strategies for the acetonitrile group.
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Compound Class |
|---|---|---|
| Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | 2-(1,2,4-Oxadiazol-3-yl)acetic acid |
| Reduction | Catalytic hydrogenation (e.g., H₂, Raney Ni) or chemical reduction (e.g., LiAlH₄) | 2-(1,2,4-Oxadiazol-3-yl)ethanamine |
| Alkylation/Acylation of α-carbon | Base (e.g., NaH, LDA) followed by alkyl/acyl halide (R-X, RCO-X) | α-Substituted acetonitriles |
| Knoevenagel Condensation | Aldehydes or ketones (R₂C=O) with a base catalyst | α,β-Unsaturated nitriles |
| Cycloaddition | Azides (e.g., NaN₃) for tetrazole formation | 5-(1,2,4-Oxadiazol-3-ylmethyl)tetrazole |
These transformations significantly expand the chemical space accessible from this starting material, enabling the synthesis of compounds with tailored properties for various applications, including medicinal chemistry. nih.gov
Development of Complex Heterocyclic Architectures Incorporating the 1,2,4-Oxadiazole Unit
The reactivity of this compound makes it an excellent starting point for the construction of more complex, polycyclic heterocyclic systems. The nitrile and the activated methylene group can both participate in cyclization reactions to form new rings fused to or linked by the oxadiazole core.
One common strategy involves the conversion of the nitrile group into an amidine or a similar reactive intermediate, which can then react with a bifunctional reagent to form a new heterocyclic ring. For example, reaction with hydrazine (B178648) could lead to aminotriazoles. Similarly, the α-methylene group can be used in condensation reactions that lead to ring closure.
The development of novel nitrogen-rich heterocyclic building blocks is a significant area of research, particularly for energetic materials. frontiersin.orgnih.gov By linking different azole rings, such as 1,2,4-triazole (B32235) and 1,3,4-oxadiazole, chemists can fine-tune properties like enthalpy of formation and mechanical sensitivity. frontiersin.org A similar approach could be employed using this compound as the foundation to build linked or fused heterocyclic systems with unique characteristics.
The table below illustrates potential complex architectures that could be synthesized.
| Target Heterocyclic System | Synthetic Strategy | Key Intermediate from this compound |
|---|---|---|
| Pyridines | Condensation with α,β-unsaturated ketones or similar precursors. | α-Methylene group as the nucleophile. |
| Pyrimidines | Reaction with amidines or urea (B33335) derivatives. | Derivatives from the α-methylene group (e.g., β-keto nitriles). |
| Triazoles | Huisgen [3+2] cycloaddition. | Nitrile group reacting with azides. |
| Linked Bi-heterocycles | Sequential assembly of azole fragments. researchgate.net | The entire molecule as a building block. |
Design and Synthesis of Functional Materials Featuring Oxadiazole Moieties
Beyond organic synthesis, the 1,2,4-oxadiazole moiety is a valuable component in the design of functional materials. chim.it Its rigid, planar structure and electron-deficient nature contribute to desirable electronic and physical properties. nih.gov The 1,2,4-oxadiazole ring has been incorporated into various materials, including liquid crystals, luminescent materials, and high-energy-density materials (HEDMs). lifechemicals.comnih.gov
This compound can serve as a key precursor for such materials. For example, the nitrile group can be polymerized or used as an anchor point to attach the oxadiazole unit to a polymer backbone. The entire molecule can also be incorporated into larger conjugated systems designed for optoelectronic applications.
In the field of energetic materials, the high nitrogen content and positive heat of formation of the oxadiazole ring are advantageous. doi.org Researchers have combined 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties to create high-performance energetic materials with good thermal stability and detonation properties. nih.gov One such compound exhibited performance properties superior to those of RDX (1,3,5-trinitroperhydro-1,3,5-triazine). nih.gov The synthesis of molecules containing multiple linked oxadiazole rings has been explored to control material properties such as melting point and thermal stability for applications like melt-castable explosives. osti.gov
The table below summarizes applications of oxadiazole-containing materials.
| Material Class | Relevant Properties of the 1,2,4-Oxadiazole Moiety | Potential Role of this compound |
|---|---|---|
| Liquid Crystals | Rigid, linear scaffold contributing to mesophase formation. lifechemicals.com | Core unit for the synthesis of rod-shaped molecules. |
| Luminescent Materials | Electron-deficient character for use in electron-transporting layers; part of a conjugated system. | Building block for creating larger π-conjugated systems. |
| Energetic Materials | High nitrogen content, high density, positive heat of formation, and thermal stability. nih.govdoi.org | Precursor for the synthesis of poly-oxadiazole or other nitrogen-rich energetic compounds. |
Coordination Chemistry and Supramolecular Assemblies of 1,2,4 Oxadiazole Derivatives
Ligand Design Principles for 1,2,4-Oxadiazole-Based Systems
The design of ligands incorporating the 1,2,4-oxadiazole (B8745197) scaffold is guided by the ring's inherent structural and electronic properties. The presence of two nitrogen atoms and one oxygen atom provides potential coordination sites and hydrogen bond acceptors. The ring itself is considered a relatively electron-withdrawing group. researchgate.net
Key principles in designing ligands based on this system include:
Bioisosterism : The 1,2,4-oxadiazole ring is often used as a stable substitute for ester and amide functionalities, which are prone to hydrolysis. lifechemicals.comfrontiersin.org This property is crucial in the design of stable ligands for various applications, including medicinal chemistry.
Coordination Sites : The nitrogen atoms of the 1,2,4-oxadiazole ring can act as donor atoms for coordination to metal ions. By attaching other coordinating groups to the ring, such as the acetonitrile (B52724) group in "2-(1,2,4-Oxadiazol-3-yl)acetonitrile," polydentate ligands can be created.
Structural Rigidity and Directionality : The planar and aromatic nature of the oxadiazole ring provides a rigid and predictable framework. nih.gov This allows for the design of ligands with well-defined geometries, which is essential for constructing ordered supramolecular structures and coordination polymers.
Coordination Modes of the 1,2,4-Oxadiazole Moiety to Metal Centers
While less explored than their 1,3,4-oxadiazole counterparts, 1,2,4-oxadiazoles have demonstrated diverse coordination behaviors. nih.gov The primary mode of coordination involves the nitrogen atoms of the heterocyclic ring acting as Lewis bases, donating electron pairs to a metal center.
Common coordination modes observed include:
Monodentate Coordination : A single nitrogen atom of the oxadiazole ring coordinates to a metal center.
Bidentate Chelating Coordination : Ligands containing substituents with additional donor atoms, such as a pyridyl group, can form chelate rings with a metal ion. For instance, 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole has been shown to form complexes with Ni(II), Cu(II), and Zn(II). nih.gov
Bridging Coordination : In polynuclear complexes or coordination polymers, the 1,2,4-oxadiazole ligand can bridge two or more metal centers. For example, 3,3′-bi-1,2,4-oxadiazole has been used to synthesize a one-dimensional silver(I) coordination polymer. nih.gov
The specific coordination mode is influenced by several factors, including the nature of the metal ion, the substituents on the oxadiazole ring, the solvent system, and the counter-ions present. nih.gov
| Metal Ion | Ligand Type | Coordination Complex Example | Reference |
| Palladium(II) | Bi-1,2,4-oxadiazole | Mononuclear Palladium(II) complex | nih.gov |
| Silver(I) | Bi-1,2,4-oxadiazole | One-dimensional coordination polymer | nih.gov |
| Platinum(IV) | Aryl nitrile oxide & activated nitrile | Pt(IV) complex formed via cycloaddition | nih.gov |
| Nickel(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Chelated Ni(II) complex | nih.gov |
| Copper(II) | 3-(2′-pyridyl)5-(phenyl)-1,2,4-oxadiazole | Chelated Cu(II) complex | nih.gov |
| Zinc(II) | 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Chelated Zn(II) complex | nih.gov |
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The predictable geometry and bridging capabilities of 1,2,4-oxadiazole-based ligands make them suitable building blocks for these extended structures.
The design of MOFs using 1,2,4-oxadiazoles leverages the directional nature of the coordination bonds. By using ligands with multiple coordination sites positioned at specific angles, it is possible to control the topology of the resulting framework. For example, energetic MOFs have been assembled using a combination of polynitro-pyrazole and 5-nitroamine-1,2,4-oxadiazole, where coordination bonds and extensive hydrogen bonding lead to 3D stacked structures. rsc.org The thermal stability and detonation performance of such materials can be tuned based on the components. rsc.org Although less common than 1,3,4-oxadiazoles in MOF construction, the principles remain the same: using multifunctional ligands to create robust, porous, and functional materials. nih.govresearchgate.net
Supramolecular Interactions in Oxadiazole-Containing Systems
Beyond coordination bonds, noncovalent interactions play a crucial role in dictating the solid-state structures and properties of 1,2,4-oxadiazole derivatives. These interactions are fundamental to the formation of supramolecular assemblies, including liquid crystals and molecular cocrystals. mdpi.com
The 1,2,4-oxadiazole ring is an effective participant in hydrogen bonding. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, a property that is frequently exploited in crystal engineering and medicinal chemistry to interact with biological receptors. nih.gov In the solid state, these interactions can lead to the formation of extensive one-, two-, or three-dimensional networks. For instance, N—H⋯N and N—H⋯O hydrogen bonds are commonly observed in the crystal structures of oxadiazole derivatives, linking molecules into sheets or chains. nih.govresearchgate.net The formation of supramolecular liquid crystalline complexes has been achieved through hydrogen bonding between pyridyl-1,2,4-oxadiazole derivatives and dicarboxylic acids. researchgate.net
| Interaction Type | Donor | Acceptor | Resulting Structure |
| N—H···N | Amine/Amide | Oxadiazole Nitrogen | 2D Networks researchgate.net |
| N—H···O | Amine/Amide | Oxadiazole Oxygen / Carbonyl | Molecular Sheets nih.gov |
| O—H···N | Carboxylic Acid | Pyridyl Nitrogen on Oxadiazole | Liquid Crystalline Complexes researchgate.net |
| C—H···N | Methylene (B1212753)/Aromatic CH | Oxadiazole Nitrogen | Molecular Sheets nih.gov |
| C—H···O | Methylene/Aromatic CH | Oxadiazole Oxygen / Carbonyl | Molecular Sheets nih.gov |
The aromatic nature of the 1,2,4-oxadiazole ring enables it to participate in π-stacking interactions. These interactions, which occur between electron-rich and electron-poor aromatic systems, are significant in stabilizing crystal structures. Studies have demonstrated both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions. mdpi.comnih.gov The distance and angular parameters of these interactions are characteristic of stabilizing π-π stacking. mdpi.comresearchgate.net In combination with hydrogen bonding, π-stacking can contribute to the formation of complex two-dimensional networks. researchgate.net These interactions are also observed in the crystal packing of metal complexes containing 1,2,4-oxadiazole ligands. researchgate.net
Dipole-dipole interactions : The inherent polarity of the C-O, C=N, and O-N bonds in the oxadiazole ring leads to a significant molecular dipole, which can result in stabilizing electrostatic interactions.
Weak Hydrogen Bonds : Interactions such as C—H⋯O and C—H⋯N, while weaker than conventional hydrogen bonds, are often present and collectively contribute to the stability of the crystal lattice. nih.gov
Hirshfeld surface analysis of oxadiazole derivatives has quantified the contributions of various intermolecular contacts, revealing that H⋯O/O⋯H and H⋯N/N⋯H interactions can be among the most significant contributors to crystal packing. nih.gov The interplay of these varied noncovalent interactions is a key principle in the field of crystal engineering. d-nb.info
Advanced Research Prospects and Future Directions
Emerging Synthetic Methodologies for 2-(1,2,4-Oxadiazol-3-yl)acetonitrile Analogues
The synthesis of 1,2,4-oxadiazoles has evolved significantly from classical methods to more efficient and environmentally friendly strategies. nih.gov Traditional approaches primarily involve the 1,3-dipolar cycloaddition of nitrile oxides with nitriles or the cyclization of O-acylamidoximes. nih.govpsu.edu While effective, these methods can have limitations. nih.gov Recent advancements focus on overcoming these challenges, paving the way for the creation of diverse libraries of analogues of this compound.
Emerging synthetic strategies include one-pot procedures, microwave-assisted synthesis, and photoredox catalysis. nih.govnih.gov One-pot methods, such as reacting amidoximes directly with carboxylic acid esters in a superbase medium like NaOH/DMSO, offer a streamlined approach to 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov Microwave irradiation has also been successfully applied to the heterocyclization of amidoximes, often increasing reaction rates and yields. nih.gov A particularly "green" approach involves the visible-light-mediated [3+2]-cycloaddition of 2H-azirines with nitrosoarenes, catalyzed by an organic dye, to form 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov
These modern methodologies allow for greater functional group tolerance and diversity in the resulting analogues. For the synthesis of this compound analogues, these techniques would enable the facile introduction of various substituents on the 1,2,4-oxadiazole (B8745197) ring by using a diverse set of commercially available nitriles and carboxylic acids as building blocks. nih.gov
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Classical O-Acylamidoxime Cyclization | A three-step process involving nitrile conversion to an amidoxime (B1450833), coupling with a carboxylic acid, and subsequent cyclodehydration. | Well-established and robust. | nih.gov |
| One-Pot Synthesis (NaOH/DMSO) | Direct reaction of amidoximes with carboxylic acid esters in a superbasic medium at room temperature. | Simplified procedure, avoids isolation of intermediates. | nih.gov |
| Microwave-Assisted Synthesis (MWI) | Application of microwave irradiation to accelerate the heterocyclization of amidoximes and acyl chlorides/esters. | Increased reaction rates, often higher yields. | nih.gov |
| Photoredox Catalysis | Visible-light-mediated [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes. | Environmentally friendly ("green chemistry"), mild reaction conditions. | nih.gov |
Novel Reactivity Patterns and Transformations
The 1,2,4-oxadiazole ring possesses unique chemical reactivity due to its relatively low aromaticity and the inherent weakness of the N-O bond. chim.itpsu.eduresearchgate.net These characteristics allow the ring to undergo various transformations, leading to the formation of other heterocyclic systems. Such reactivity is a fertile ground for creating novel molecular scaffolds derived from this compound.
One of the most studied transformations is the Boulton-Katritzky rearrangement (BKR), a thermal process involving an internal nucleophilic substitution. chim.it In this reaction, a nucleophilic atom in a side chain at the C(3) position attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic system. chim.it Depending on the nature of the side chain, this rearrangement can yield diverse structures such as 1,2,3-triazoles, 1,2,4-triazoles, and imidazoles. chim.it
Photochemical rearrangements also offer pathways to new structures. For instance, irradiation of 3-amino-1,2,4-oxadiazoles can lead to the formation of 1,3,4-oxadiazoles via a ring contraction-ring expansion (RCE) route. chim.it Exploring the BKR and photochemical reactivity of this compound and its derivatives could unlock access to novel compound classes with potentially unique chemical and biological properties.
Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For 1,2,4-oxadiazole derivatives, advanced computational methods are being employed to predict molecular properties, understand structure-activity relationships (SAR), and guide the design of new compounds. rsc.orgmdpi.com
Density Functional Theory (DFT) is utilized to investigate the stability and chemical reactivity of oxadiazole derivatives. mdpi.com Molecular docking and molecular dynamics simulations are powerful techniques for studying the interactions between 1,2,4-oxadiazole-containing ligands and biological targets, such as enzymes like epidermal growth factor receptor (EGFR). rsc.orgmdpi.com These simulations can predict binding affinities and help elucidate the mechanism of action at an atomic level. mdpi.com
Furthermore, computational analyses like Hirshfeld surface analysis are used to study and quantify intermolecular interactions, such as π-π stacking, which are crucial for understanding solid-state packing in materials and ligand-protein binding. frontiersin.orgnih.gov Applying these computational approaches to this compound analogues can accelerate the discovery of potent bioactive molecules and novel materials by enabling a rational, in silico design process. rsc.org
Exploration of New Material Applications Based on 1,2,4-Oxadiazole Frameworks
The unique structural and electronic properties of the 1,2,4-oxadiazole ring make it an attractive building block for advanced materials. nih.govfrontiersin.org A significant area of research is in the field of energetic materials. frontiersin.orgresearchgate.net By incorporating high-energy functional groups (e.g., -ONO2, -NHNO2) onto a backbone combining 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, scientists have developed a new family of materials with high detonation performance and, crucially, low sensitivity to impact and friction. frontiersin.org The stability imparted by the heterocyclic framework, combined with numerous hydrogen bonds and π-π stacking interactions, contributes to this favorable balance of energy and safety. frontiersin.org
Beyond energetic materials, 1,2,4-oxadiazoles have applications as scintillating materials and in the dyestuff industry. nih.govnih.gov The future direction in this area involves designing and synthesizing polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold to create materials with tailored optical, electronic, or energetic properties.
| Compound | Density (d) | Detonation Pressure (P) | Detonation Velocity (vD) | Impact Sensitivity (IS) | Reference |
|---|---|---|---|---|---|
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) | 1.821 g cm⁻³ | 35.1 GPa | 8,822 m s⁻¹ | 40 J | frontiersin.org |
Interdisciplinary Research Integrating this compound Chemistry
The most vibrant area of research for 1,2,4-oxadiazoles is at the intersection of chemistry, biology, and medicine. researchgate.net The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to act as a metabolically stable bioisostere of esters and amides. chim.itnih.gov This has led to its integration into drug discovery programs targeting a wide range of diseases.
Derivatives of 1,2,4-oxadiazole are being actively investigated as:
Anticancer Agents: Targeting various mechanisms, including the inhibition of enzymes like EGFR and BRAFV600E. frontiersin.orgrsc.org
Anti-Alzheimer's Agents: Showing potent inhibitory activity against acetylcholinesterase (AChE). nih.gov
Anti-Infective Agents: Exhibiting antibacterial and anti-tubercular properties. psu.edunih.gov
Future interdisciplinary research will likely focus on using the this compound core as a starting point for developing multi-target ligands or drug-conjugates. frontiersin.org Integrating this chemical scaffold with computational biology for target identification, with pharmacology for in-depth mechanism-of-action studies, and with nanotechnology for targeted drug delivery systems, represents the next frontier for this versatile class of compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-(1,2,4-oxadiazol-3-yl)acetonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of nitrile-containing precursors with hydroxylamine derivatives. For example, ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is synthesized via condensation of cyanoacetate derivatives with hydroxylamine under basic conditions, followed by cyclization . Optimized protocols may use microwave-assisted reactions to reduce reaction times and improve yields . Substitution reactions (e.g., with amines or thiols) on the oxadiazole ring can further diversify the structure, requiring careful control of pH (acidic/basic) and temperature .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Software suites like SHELXL are widely used for refining crystallographic data, especially for small molecules . Complementary techniques include NMR (to identify proton environments and nitrile groups) and IR spectroscopy (to detect C≡N stretches ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What analytical methods are suitable for purity assessment of this compound?
- Methodological Answer : HPLC with UV detection (e.g., using acetonitrile/water gradients) is effective for quantifying purity and detecting related substances . For trace impurities, GC-MS or LC-MS can identify volatile or polar byproducts. Thermal stability studies via TGA/DSC ensure the compound does not degrade under storage conditions .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved when varying substituents on the oxadiazole ring?
- Methodological Answer : Contradictions often arise from steric or electronic effects of substituents. For instance, electron-withdrawing groups (e.g., nitro) may accelerate cyclization but reduce solubility, impacting yields . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, temperature). Comparative studies of microwave vs. traditional heating may reveal kinetic vs. thermodynamic control in ring formation .
Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound derivatives?
- Methodological Answer : Molecular docking (using software like AutoDock) can predict binding modes to enzyme active sites, guided by the compound’s hydrogen-bonding capacity from the oxadiazole and nitrile groups . Experimental validation via enzyme kinetics (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) quantifies binding affinity. Mutagenesis studies on target enzymes (e.g., replacing key residues) can confirm interaction sites .
Q. How can researchers address discrepancies in biological activity data across structurally similar analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies should correlate substituent effects (e.g., methyl vs. cyclobutyl groups) with bioassay results. For example, ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate’s enhanced activity may stem from improved membrane permeability due to the aminomethyl group . Meta-analyses of published IC₅₀ values, adjusted for assay conditions (e.g., cell lines, incubation times), can resolve variability .
Q. What computational methods are effective for predicting the collision cross-section (CCS) of this compound in mass spectrometry?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the gas-phase conformation, while trajectory-based algorithms (e.g., MOBCAL) simulate ion mobility. Experimental CCS values from ion mobility-mass spectrometry (IM-MS) validate predictions, aiding in structural differentiation of isomers .
Safety and Best Practices
Q. What safety protocols are critical when handling nitrile-containing oxadiazole derivatives?
- Methodological Answer : Use P95/P1 respirators for particulate protection and nitrile gloves to prevent dermal exposure . Fume hoods are mandatory during synthesis due to acetonitrile’s volatility. Emergency procedures (e.g., skin decontamination with soap/water) must be documented, referencing SDS data .
Research Gaps and Future Directions
Q. What unexplored applications of this compound warrant further investigation?
- Methodological Answer : The compound’s potential in materials science (e.g., as a ligand in coordination polymers) remains underexplored. Computational screening (e.g., via COSMOtherm) could predict solubility in ionic liquids for green chemistry applications. Additionally, in vivo toxicity profiling (e.g., zebrafish models) is needed to bridge in vitro bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
